2',3' O-(2,4,6-三硝基苯基)腺苷 5'-二磷酸

描述

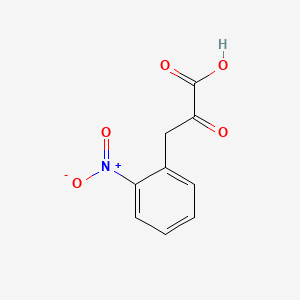

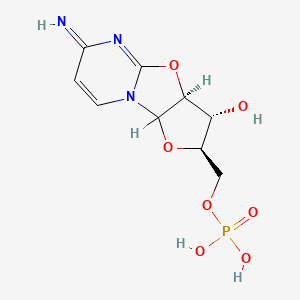

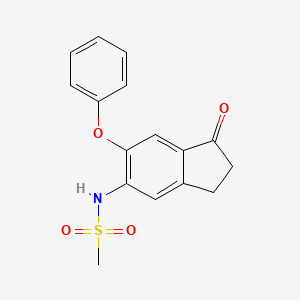

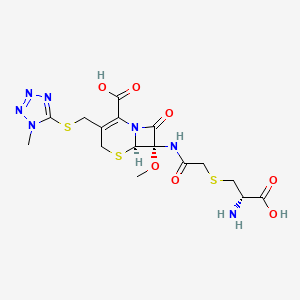

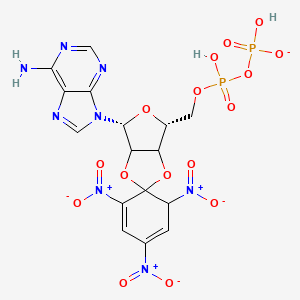

2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate, also known as TNP-ADP, is an ATP analogue . It has been used to study nucleotide site stoichiometry and interactions in various biological systems . It is known to be a competitive inhibitor of photophosphorylation of ADP .

Synthesis Analysis

The ATP analogue TNP-ATP was first synthesized by Hiratsuka and Uchida . It is useful due to its ease of synthesis and incorporation of 32P into the y position .Molecular Structure Analysis

TNP-ATP undergoes a specific change in its absorption spectrum in the visible region upon binding to ATPase . The adenine moiety is inserted between the side chains of Lys65, Phe174, and Ile215 and provides H-bonding with Thr172 backbone and side chain atoms .Physical And Chemical Properties Analysis

Free TNP-ATP in aqueous solution yields a weak fluorescence signal which is slightly increased upon binding of the analogue to ATPase . A pronounced fluorescence enhancement and a spectral change are observed when ATP is added in concentrations permitting partial occupancy of the specific sites by TNP-ATP .科学研究应用

结合研究中的荧光特性:该化合物表现出独特的荧光特性,可用于研究与重肌球蛋白 ATP 酶等蛋白质的结合。已经发现,随着溶剂极性的增加,该化合物的荧光强度降低,表明其在理解蛋白质中的疏水相互作用中的应用 (平塚, 1976).

了解酶相互作用:它已被用于研究核苷酸与大肠杆菌复制解旋酶 DnaB 蛋白之间的相互作用。该化合物与蛋白质结合会导致蛋白质荧光猝灭,从而深入了解酶的核苷酸结合位点及其相互作用的性质 (Bujalowski & Klonowska, 1993).

磷酸化剂的合成:该化合物已参与磷酸化剂的合成,如 2',3'-环状辅酶 A。此类应用在生化研究中非常重要,特别是在理解和操纵代谢途径方面 (Taguchi 等人,1976).

结合位点研究的探针:该化合物还被用作探针来研究酶的结合位点,例如重肌球蛋白 ATP 酶。它提供了有关分子相互作用和配体结合后酶构象变化的信息 (平塚, 1975).

在机械感觉转导中的作用:研究探索了它在大鼠结直肠中的机械感觉转导中的作用,表明其在神经和感觉过程研究中的潜在用途 (Wynn 等人,2003).

酶研究的亲和标记试剂:它已被用作苯酚磺基转移酶等酶的亲和标记试剂。该应用对于理解酶机制和设计抑制剂至关重要 (Borchardt 等人,1978).

用于 ATP 测定的化学传感器:它已被用于创建用于 ATP 测定的选择性化学传感器,展示了其在分析化学和生物传感器技术中的应用 (Huynh 等人,2013).

属性

IUPAC Name |

[[(4R,6R)-4-(6-aminopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N8O16P2/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(37-15)3-36-42(34,35)40-41(31,32)33)38-16(39-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,7-8,11-12,15H,3H2,(H,34,35)(H2,17,18,19)(H2,31,32,33)/p-1/t7-,8?,11?,12?,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOHYTDXVJMKHS-LKSVHCESSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2(C1[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C2(C1[N+](=O)[O-])OC3[C@H](O[C@H](C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N8O16P2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3' O-(2,4,6-trinitrophenyl)adenosine 5'-diphosphate | |

CAS RN |

77450-67-0 | |

| Record name | 2',3' O-(2,4,6-trinitrophenyl)adenosine 5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077450670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。